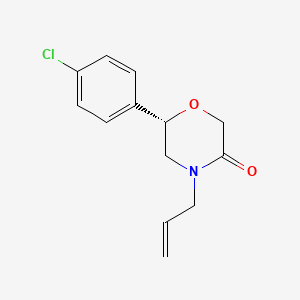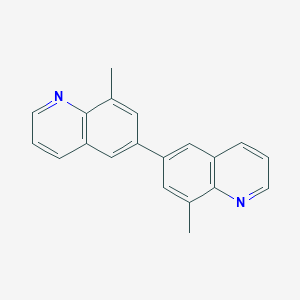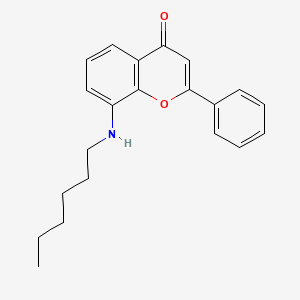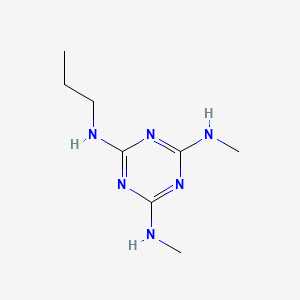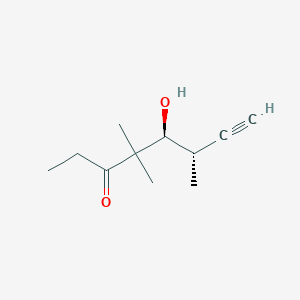
(5S,6S)-5-hydroxy-4,4,6-trimethyloct-7-yn-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S,6S)-5-hydroxy-4,4,6-trimethyloct-7-yn-3-one is an organic compound with a unique structure characterized by the presence of a hydroxyl group, multiple methyl groups, and an alkyne functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S)-5-hydroxy-4,4,6-trimethyloct-7-yn-3-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the use of enantioselective synthesis to ensure the correct stereochemistry. The process may involve the following steps:
Formation of the Alkyne Group: This can be achieved through the coupling of appropriate alkyl halides with acetylene derivatives under palladium-catalyzed conditions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroboration-oxidation of the alkyne.
Addition of Methyl Groups: Methyl groups can be added through alkylation reactions using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
(5S,6S)-5-hydroxy-4,4,6-trimethyloct-7-yn-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation with palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form a chloro derivative.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of a chloro derivative.
Wissenschaftliche Forschungsanwendungen
(5S,6S)-5-hydroxy-4,4,6-trimethyloct-7-yn-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5S,6S)-5-hydroxy-4,4,6-trimethyloct-7-yn-3-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyl and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5S,6S)-5-hydroxy-4,4,6-trimethyloct-7-yn-3-one: is similar to other hydroxylated alkynes and alkylated ketones.
This compound: can be compared to compounds like (5S,6S)-5-hydroxy-4,4,6-trimethyloct-7-yn-2-one and (5S,6S)-5-hydroxy-4,4,6-trimethyloct-6-en-3-one.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl and alkyne functional groups, which confer distinct reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
918410-11-4 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
(5S,6S)-5-hydroxy-4,4,6-trimethyloct-7-yn-3-one |
InChI |
InChI=1S/C11H18O2/c1-6-8(3)10(13)11(4,5)9(12)7-2/h1,8,10,13H,7H2,2-5H3/t8-,10-/m0/s1 |
InChI-Schlüssel |
GHXIGIMFFFOVFF-WPRPVWTQSA-N |
Isomerische SMILES |
CCC(=O)C(C)(C)[C@H]([C@@H](C)C#C)O |
Kanonische SMILES |
CCC(=O)C(C)(C)C(C(C)C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


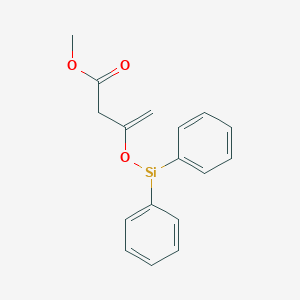
![1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene](/img/structure/B14197423.png)
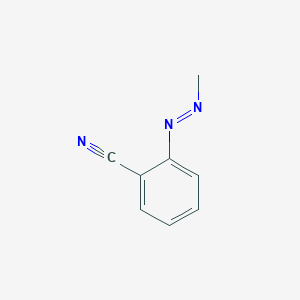
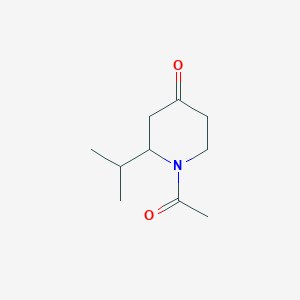
![Thiourea, [4-[3-(dimethylamino)propoxy]-3-fluorophenyl]-](/img/structure/B14197440.png)
![N-(2-Phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14197445.png)
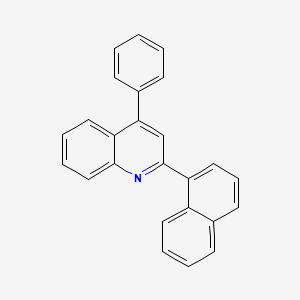
![9-Chloro-6,7-diethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B14197450.png)
